molecular formula C11H13NOS B13073479 (E)-5-((Dimethylamino)methylene)-6,7-dihydrobenzo[B]thiophen-4(5H)-one

(E)-5-((Dimethylamino)methylene)-6,7-dihydrobenzo[B]thiophen-4(5H)-one

Cat. No.: B13073479
M. Wt: 207.29 g/mol
InChI Key: NACNWVIODNHIQA-BQYQJAHWSA-N
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Description

(E)-5-((Dimethylamino)methylene)-6,7-dihydrobenzo[B]thiophen-4(5H)-one is an organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a dimethylamino group attached to a methylene bridge, which is further connected to a dihydrobenzo[B]thiophen-4(5H)-one core. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-((Dimethylamino)methylene)-6,7-dihydrobenzo[B]thiophen-4(5H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a dimethylamino-substituted aldehyde with a thiophene derivative. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost considerations, and desired production scale. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-5-((Dimethylamino)methylene)-6,7-dihydrobenzo[B]thiophen-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, and halides, along with solvents like dichloromethane or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the dimethylamino group.

Scientific Research Applications

(E)-5-((Dimethylamino)methylene)-6,7-dihydrobenzo[B]thiophen-4(5H)-one has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-5-((Dimethylamino)methylene)-6,7-dihydrobenzo[B]thiophen-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. Additionally, the thiophene core can undergo redox reactions, modulating the activity of enzymes and receptors involved in various cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (E)-5-((Dimethylamino)methylene)-6,7-dihydrobenzo[B]furan-4(5H)-one
  • (E)-5-((Dimethylamino)methylene)-6,7-dihydrobenzo[B]pyran-4(5H)-one
  • (E)-5-((Dimethylamino)methylene)-6,7-dihydrobenzo[B]thiophen-3(5H)-one

Uniqueness

(E)-5-((Dimethylamino)methylene)-6,7-dihydrobenzo[B]thiophen-4(5H)-one is unique due to its specific combination of functional groups and structural features The presence of the dimethylamino group and the thiophene core imparts distinct chemical reactivity and biological activity, setting it apart from similar compounds

Properties

Molecular Formula

C11H13NOS

Molecular Weight

207.29 g/mol

IUPAC Name

(5E)-5-(dimethylaminomethylidene)-6,7-dihydro-1-benzothiophen-4-one

InChI

InChI=1S/C11H13NOS/c1-12(2)7-8-3-4-10-9(11(8)13)5-6-14-10/h5-7H,3-4H2,1-2H3/b8-7+

InChI Key

NACNWVIODNHIQA-BQYQJAHWSA-N

Isomeric SMILES

CN(C)/C=C/1\CCC2=C(C1=O)C=CS2

Canonical SMILES

CN(C)C=C1CCC2=C(C1=O)C=CS2

Origin of Product

United States

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